molecular formula C21H21N3O2S B2988063 4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine CAS No. 339019-30-6

4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine

Cat. No.: B2988063
CAS No.: 339019-30-6
M. Wt: 379.48
InChI Key: CXYOAMSUWCRZNA-UHFFFAOYSA-N
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Description

4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine: is a complex organic compound characterized by its unique molecular structure, which includes a morpholine ring, a pyrimidinyl group, and a phenylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine typically involves multiple steps, starting with the preparation of the core pyrimidinyl structure. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyrimidinyl compound in the presence of a palladium catalyst. The phenylsulfanyl group can be introduced through a subsequent substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to handle large volumes of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The pyrimidinyl ring can be reduced to form a pyrimidinylamine derivative.

  • Substitution: : The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : 4-{6-[(3-Methoxyphenyl)sulfoxyl]-2-phenyl-4-pyrimidinyl}morpholine or 4-{6-[(3-Methoxyphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine.

  • Reduction: : 4-{6-[(3-Methoxyphenyl)amino]-2-phenyl-4-pyrimidinyl}morpholine.

  • Substitution: : Various substituted morpholines depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : Its biological activity has been explored in various assays, showing potential for further development as a bioactive compound.

  • Medicine: : Preliminary studies suggest it may have therapeutic properties, although more research is needed to confirm its efficacy and safety.

  • Industry: : Its unique structure makes it a candidate for use in advanced materials and chemical processes.

Mechanism of Action

The exact mechanism by which 4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving binding to receptors or enzymes that play a role in biological processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • 4-(6-Phenyl-2-pyrimidinyl)morpholine

  • 4-(6-(3-Methoxyphenyl)-2-pyrimidinyl)morpholine

  • 4-(6-(2-Methoxyphenyl)-2-pyrimidinyl)morpholine

These compounds share the morpholine and pyrimidinyl core but differ in the substituents on the phenyl ring, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-[6-(3-methoxyphenyl)sulfanyl-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-25-17-8-5-9-18(14-17)27-20-15-19(24-10-12-26-13-11-24)22-21(23-20)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYOAMSUWCRZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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